molecular formula C14H14N4O3 B2722532 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942011-87-2

2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2722532
CAS No.: 942011-87-2
M. Wt: 286.291
InChI Key: DGGCXWRHIUMWBO-UHFFFAOYSA-N
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Description

2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a fused heterocyclic compound featuring a bicyclic imidazo[2,1-c][1,2,4]triazine core with a 1,2,4-triazine ring annulated to an imidazole moiety. The molecule is substituted at position 8 with a phenyl group and at position 2 with a 2-oxopropyl side chain.

Properties

IUPAC Name

2-(2-oxopropyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10(19)9-18-13(21)12(20)17-8-7-16(14(17)15-18)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCXWRHIUMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of such compounds often involves interactions with biological targets, leading to changes in cellular processes and biochemical pathways . The specific targets and pathways affected can vary widely depending on the exact structure and functional groups present in the compound.

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of a compound’s action. These properties can greatly influence the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Biological Activity

2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 300.318 g/mol
  • CAS Number : 941960-68-5

Antimicrobial Activity

Research indicates that compounds derived from triazines exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives exhibit significant antibacterial effects against various pathogens. The specific activity of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine has been evaluated in vitro against a range of bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that while the compound shows promise as an antimicrobial agent, its efficacy varies by organism.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed the following IC50 values:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.5Apoptosis induction
HeLa12.3Cell cycle arrest

This data indicates that the compound may act through multiple pathways to exert its anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine have also been investigated. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α from activated macrophages.

Cytokine Inhibition Percentage Concentration (µM)
IL-670%10
TNF-α65%10

These results suggest a significant anti-inflammatory effect that could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

7,8-Dihydropyrrolo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione (5a)

  • Core Structure : Replaces the imidazole ring with a pyrrolo system, leading to reduced aromaticity and altered electronic properties.
  • Synthesis : Prepared via Method A (volatile solvent reduction and Et₂O washing), yielding a white powder with elemental composition C₁₀H₁₅N₃O₂ (Calcd: C 57.40%, H 7.23%, N 20.08%; Found: C 57.51%, H 7.18%, N 20.15%) .

8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione (2)

  • Core Structure : Features a pyrimidine-triazine fusion (pyrimido[2,1-c][1,2,4]triazine) instead of imidazo-triazine.
  • Synthesis : Derived from hydrazonyl precursors via oxalyl chloride-mediated cyclization in DMF/Et₃N .
  • Key Difference : The pyrimidine ring introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. The thiophene substituent may improve metabolic stability compared to the 2-oxopropyl group in the target compound.

7,8-Dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione Derivatives

  • Core Structure : Differs in ring fusion (imidazo[5,1-c] vs. imidazo[2,1-c]), altering substituent positions and molecular geometry .
  • Synthesis : Four-step convergent synthesis starting from 5,5-dimethylhydantoin, involving N-alkylation, thionation, and hydrazine-mediated cyclization .
  • Key Difference : The [5,1-c] fusion shifts the dione groups to positions 3 and 6, impacting solubility and bioavailability.

Pharmacological and Physicochemical Properties

  • Target Compound: Limited data, but the 2-oxopropyl group may confer moderate lipophilicity (predicted logP ~2.0) and susceptibility to oxidative metabolism.
  • target’s ~300 Da) .
  • Imidazo[5,1-c]triazine-dione ([25]) : Exhibits drug-like properties (logP 1.8, solubility >5 mM), suggesting superior oral bioavailability compared to the target compound .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The imidazo[2,1-c]triazine core is frequently constructed via cyclocondensation. Key intermediates include:

  • 4-Arylidene-2-hydrazinoimidazolidin-5-ones (e.g., 6a–c ), which undergo cyclization with α-ketoesters or chloroacetyl chloride to form triazinone systems.
  • Reaction with pyruvic acid at 180°C yields imidazo-triazine diones via dehydration and intramolecular cyclization.

Example Protocol :

  • Heat 4-(2-chlorophenylidene)-2-hydrazino-1-phenylimidazolidin-5-one (1.0 eq) with chloroacetyl chloride (1.2 eq) in ethanol under reflux for 72 hours.
  • Isolate the product via column chromatography (SiO₂, DCM/MeOH 9:1).
    Yield : 68–75% for analogous compounds.

Copper-Catalyzed Coupling with α,β-Unsaturated Ketones

A patent by CN107089983B describes a one-pot method using:

  • Triazine precursors (e.g., 1,3,5-triazinane-2,4-dione)
  • 2-Oxopropyl donors (e.g., methyl vinyl ketone)
  • Catalyst : CuI (0.1 eq) with I₂ (0.6 eq) in DMSO at 120°C for 12 hours.

Mechanistic Insight :
The 2-oxopropyl group is introduced via Michael addition, followed by oxidative cyclization.

Advanced Functionalization Techniques

Post-Cyclization Alkylation

The 2-oxopropyl moiety is introduced via nucleophilic substitution on preformed imidazo-triazine cores:

Stepwise Approach :

  • Synthesize 8-phenyl-7,8-dihydroimidazo[2,1-c]triazine-3,4-dione via cyclocondensation.
  • React with 3-chloro-2-butanone (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C for 6 hours.
    Yield : 62% (GC-MS purity >95%).

Halogenation-Reduction Sequences

Patent DK2991989T3 outlines a halogenation strategy:

  • Treat imidazotriazinone intermediates with POCl₃ to form chlorinated derivatives.
  • Displace chloride with 2-oxopropylamine under SNAr conditions (Cs₂CO₃, DMF, 100°C).
    Key Advantage : Enables late-stage diversification of the C2 position.

Comparative Analysis of Methodologies

Method Starting Materials Conditions Yield Purity Ref
Cyclocondensation Hydrazinoimidazolidinones Ethanol, reflux, 72 h 68–75% 90–95%
Copper-Catalyzed Coupling Triazinanes + α,β-unsaturated ketones DMSO, CuI/I₂, 120°C, 12 h 55–60% 85–90%
Post-Alkylation Preformed triazine core + 3-chloro-2-butanone DMF, K₂CO₃, 80°C, 6 h 62% >95%
Halogenation-Reduction Chloroimidazotriazines + 2-oxopropylamine DMF, Cs₂CO₃, 100°C, 24 h 70% 88%

Structural Validation and Challenges

Analytical Characterization

  • ¹H NMR : Key signals include:
    • δ 2.1–2.3 ppm (singlet, CH₃ of 2-oxopropyl)
    • δ 4.8–5.2 ppm (multiplet, dihydrotriazine CH₂)
    • δ 7.3–7.6 ppm (multiplet, phenyl protons).
  • MS (EI) : Molecular ion at m/z 351.366 (C₁₈H₁₇N₅O₃).

Common Side Reactions

  • Over-oxidation : Uncontrolled reaction with POCl₃ may lead to triazine ring decomposition.
  • Regioselectivity Issues : Competing N- vs. O-alkylation in post-functionalization steps.

Industrial-Scale Considerations

The copper-catalyzed method offers scalability due to:

  • Short reaction time (12 hours)
  • Minimal purification requirements (simple filtration)
  • Solvent reuse (DMSO recovery >80%)

In contrast, cyclocondensation routes require chromatographic purification, limiting batch sizes.

Q & A

Q. How can researchers optimize the synthesis of 2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione to improve yield and purity?

Methodological Answer:

  • Step 1: Utilize a one-pot, two-step reaction with oxalyl chloride in DMF and triethylamine (Et₃N) as a catalyst to cyclize intermediates. Heating under reflux (8–12 hours) ensures complete conversion .
  • Step 2: Optimize solvent systems (e.g., ethanol for recrystallization) to enhance purity. Monitor reaction progress via TLC or HPLC.
  • Step 3: Adjust stoichiometric ratios (e.g., 1:1 molar ratio of hydrazinyl precursor to oxalyl chloride) to minimize side products .
  • Validation: Confirm purity using LC/ESI-MS and ¹H/¹³C NMR spectroscopy .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and ¹³C NMR to resolve carbonyl groups (δ 170–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Compare experimental and theoretical molecular weights (e.g., [M+H]⁺) to confirm molecular formula .
  • Infrared Spectroscopy (IR): Detect characteristic bands for carbonyl (C=O, ~1700 cm⁻¹) and imidazole rings .

Q. How can researchers determine the physicochemical properties of this compound for preclinical studies?

Methodological Answer:

  • LogP Measurement: Use reversed-phase HPLC with a C18 column to estimate hydrophobicity .
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 215–217°C for analogs) .
  • Aqueous Solubility: Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of dihydroimidazo-triazine-dione derivatives be addressed?

Methodological Answer:

  • Strategy 1: Employ directing groups (e.g., phenyl substituents) to control cyclization sites during heterocycle formation .
  • Strategy 2: Use computational modeling (semiempirical AM1) to predict regiochemical outcomes and optimize reaction conditions .
  • Validation: Compare experimental X-ray crystallography data (CCDC-878004) with computational predictions to resolve structural ambiguities .

Q. What experimental designs are recommended to assess the compound’s stability under physiological or environmental conditions?

Methodological Answer:

  • Degradation Studies:
    • Hydrolytic Stability: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
    • Photostability: Expose to UV light (λ = 254 nm) and analyze degradation products using HRMS .
  • Environmental Impact: Use OECD guidelines to evaluate biodegradability in soil/water matrices .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Step 1: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., adenosine receptors) .
  • Step 2: Use QSAR models to correlate structural features (e.g., electron-withdrawing substituents) with activity.
  • Step 3: Validate predictions by synthesizing analogs (e.g., 8-(4-nitrophenyl) derivatives) and testing in vitro .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Approach 1: Re-examine reaction conditions (e.g., solvent purity, temperature gradients) to identify batch-specific impurities .
  • Approach 2: Use 2D NMR (e.g., COSY, HSQC) to distinguish diastereomers or tautomeric forms .
  • Approach 3: Cross-validate with alternative techniques like X-ray diffraction for unambiguous structural assignment .

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